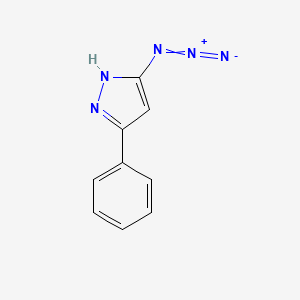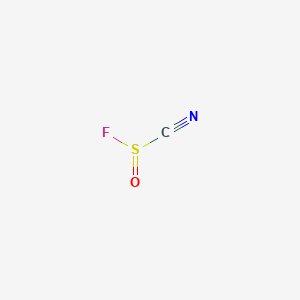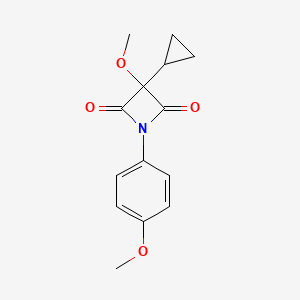
6'-(But-1-en-1-yl)-5-(propan-2-yl)-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine is an organic compound belonging to the bipyridine family. Bipyridines are notable for their ability to form complexes with metals, making them valuable in various fields such as catalysis, materials science, and coordination chemistry. This particular compound features a butenyl group and an isopropyl group attached to the bipyridine core, which can influence its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,2’-bipyridine.
Functionalization: The bipyridine core is functionalized through a series of reactions to introduce the butenyl and isopropyl groups. This can be achieved using Grignard reagents or organolithium compounds.
Coupling Reactions: The functionalized bipyridine is then subjected to coupling reactions, such as Suzuki or Heck coupling, to attach the butenyl group.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the butenyl group to a butyl group or reduce other functional groups present.
Substitution: The bipyridine core can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alkanes or alcohols.
科学研究应用
6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can serve as catalysts in various organic reactions.
Biology: The compound’s metal complexes may exhibit biological activity, making them potential candidates for drug development or as probes in biochemical studies.
Medicine: Research into its metal complexes could lead to new therapeutic agents, particularly in the field of cancer treatment or antimicrobial therapy.
Industry: The compound and its derivatives can be used in the development of new materials, such as polymers or electronic devices, due to their unique electronic properties.
作用机制
The mechanism by which 6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine exerts its effects largely depends on its role as a ligand in metal complexes. These complexes can interact with molecular targets through various pathways:
Coordination: The bipyridine core coordinates with metal ions, stabilizing them and facilitating catalytic activity.
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in redox processes and catalysis.
Binding Interactions: In biological systems, the metal complexes may bind to proteins or nucleic acids, influencing their function and activity.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: The parent compound, lacking the butenyl and isopropyl groups, is widely used in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: This derivative has methyl groups instead of butenyl and isopropyl groups, affecting its steric and electronic properties.
6,6’-Dimethyl-2,2’-bipyridine: Another derivative with methyl groups at different positions, influencing its coordination behavior and reactivity.
Uniqueness
6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine is unique due to the specific positioning and nature of its substituents. The butenyl group introduces unsaturation, which can participate in additional reactions, while the isopropyl group adds steric bulk, influencing the compound’s overall reactivity and binding properties.
This detailed overview provides a comprehensive understanding of 6’-(But-1-en-1-yl)-5-(propan-2-yl)-2,2’-bipyridine, covering its synthesis, reactions, applications, and unique characteristics
属性
CAS 编号 |
138456-34-5 |
|---|---|
分子式 |
C17H20N2 |
分子量 |
252.35 g/mol |
IUPAC 名称 |
2-but-1-enyl-6-(5-propan-2-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C17H20N2/c1-4-5-7-15-8-6-9-17(19-15)16-11-10-14(12-18-16)13(2)3/h5-13H,4H2,1-3H3 |
InChI 键 |
KATVJDAPBOLNNA-UHFFFAOYSA-N |
规范 SMILES |
CCC=CC1=NC(=CC=C1)C2=NC=C(C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





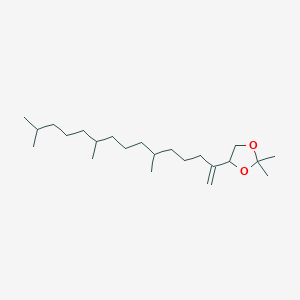

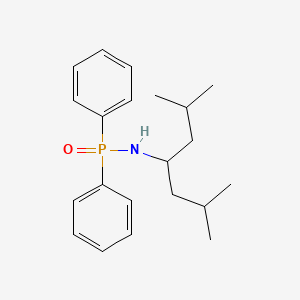


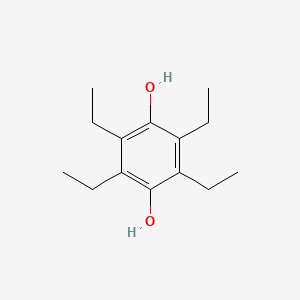
![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
